molecular formula C14H14N2 B11806677 6-Methyl-N-phenyl-5-vinylpyridin-2-amine

6-Methyl-N-phenyl-5-vinylpyridin-2-amine

Cat. No.: B11806677
M. Wt: 210.27 g/mol
InChI Key: WCSKMAGMIBKKQZ-UHFFFAOYSA-N
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Description

6-Methyl-N-phenyl-5-vinylpyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a phenyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-phenyl-5-vinylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenyl-5-vinylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction of a nitro group yields an amine.

Scientific Research Applications

6-Methyl-N-phenyl-5-vinylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-N-phenyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-phenylpyridin-3-amine: Similar structure but lacks the vinyl group.

    5-Vinyl-2-methylpyridin-3-amine: Similar structure but lacks the phenyl group.

    N-Phenyl-5-vinylpyridin-2-amine: Similar structure but lacks the methyl group.

Uniqueness

6-Methyl-N-phenyl-5-vinylpyridin-2-amine is unique due to the presence of all three substituents (methyl, phenyl, and vinyl groups) on the pyridine ring. This unique combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

5-ethenyl-6-methyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C14H14N2/c1-3-12-9-10-14(15-11(12)2)16-13-7-5-4-6-8-13/h3-10H,1H2,2H3,(H,15,16)

InChI Key

WCSKMAGMIBKKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2=CC=CC=C2)C=C

Origin of Product

United States

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